3-Methyl-4-phenylthiazoline-2-thione

Description

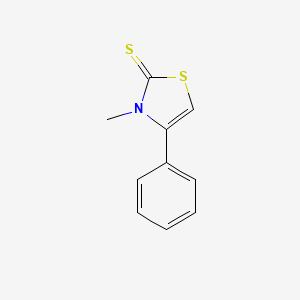

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-phenyl-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS2/c1-11-9(7-13-10(11)12)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZDFPNBMUHUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CSC1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334173 | |

| Record name | 3-Methyl-4-phenyl-1,3-thiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21402-19-7 | |

| Record name | 3-Methyl-4-phenyl-1,3-thiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Methyl 4 Phenylthiazoline 2 Thione and Its Derivatives

Primary Synthetic Routes to the 3-Methyl-4-phenylthiazoline-2-thione Core

The construction of the this compound nucleus is predominantly achieved through cyclization reactions that form the five-membered thiazoline (B8809763) ring. Two principal routes have been established, both of which are characterized by their efficiency and adaptability.

Cyclization Reactions from Ammonium (B1175870) Dithiocarbamates and α-Halo Compounds

A fundamental and widely employed method for the synthesis of thiazoline-2-thiones involves the reaction of an ammonium dithiocarbamate (B8719985) salt with an α-halocarbonyl compound. In the specific case of this compound, this pathway commences with the formation of methylammonium (B1206745) methyldithiocarbamate. This intermediate is generated in situ from the reaction of methylamine (B109427) with carbon disulfide in the presence of a base.

The subsequent step involves the cyclocondensation of the dithiocarbamate salt with an α-haloacetophenone, such as 2-bromoacetophenone (B140003) or 2-chloroacetophenone. The nucleophilic sulfur of the dithiocarbamate attacks the electrophilic carbon of the α-haloacetophenone, leading to the displacement of the halide ion and the formation of an intermediate that readily cyclizes to form the thiazoline-2-thione ring. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetone, and may be facilitated by the presence of a base to neutralize the hydrogen halide formed during the reaction.

A general representation of this synthetic approach is the synthesis of 4-(4-methylsulfonylphenyl)-3-phenyl-2(3H)-thiazole thione derivatives, which are synthesized by the cyclocondensation of the corresponding dithiocarbamate and 2-bromo-1-(4-methylsulfonylphenyl)ethanone. masterorganicchemistry.com

Reactions Involving Primary Amines, Carbon Disulfide, and α-Haloketones

A more direct, one-pot approach to this compound involves the concerted reaction of a primary amine (methylamine), carbon disulfide, and an α-haloketone (e.g., 2-chloroacetophenone). This method circumvents the need for the isolation of the intermediate dithiocarbamate salt.

In this reaction, the primary amine and carbon disulfide first react to form the dithiocarbamic acid, which is then deprotonated by a base to form the dithiocarbamate anion. This nucleophile then reacts with the α-haloketone, leading to the formation of the thiazoline-2-thione ring through a cyclization-condensation sequence. This one-pot synthesis is often preferred for its operational simplicity and efficiency.

The Hofmann mustard oil reaction, where a primary amine reacts with carbon disulfide and mercuric chloride, produces an alkyl isothiocyanate, which is a key intermediate in some related syntheses. researchgate.netrroij.com

Optimized Synthetic Protocols and Reaction Condition Variations

The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time.

For instance, in related syntheses of 2-thioxo-1,3-thiazinane-4-one derivatives, reactions are carried out under solvent-free conditions at room temperature, highlighting a move towards more environmentally benign procedures. researchgate.net The choice of base can also be critical; while inorganic bases like potassium carbonate or sodium hydroxide (B78521) are commonly used, organic bases such as triethylamine (B128534) can also be employed. Temperature control is crucial to manage the exothermic nature of the initial dithiocarbamate formation and to promote the subsequent cyclization without leading to side reactions. Microwave-assisted synthesis has also been explored as a method to accelerate the reaction and improve yields.

| Parameter | Variation | Effect on Yield/Purity | Reference |

| Solvent | Ethanol, Acetone, Dioxane, Solvent-free | Can influence reaction rate and solubility of intermediates. Solvent-free conditions can lead to higher efficiency and greener processes. | masterorganicchemistry.comresearchgate.net |

| Base | K2CO3, NaOH, Triethylamine | Neutralizes the formed HX, driving the reaction to completion. The choice of base can affect the reaction rate. | researchgate.net |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. | mdpi.com |

| Catalyst | Lewis acids (in related reactions) | Can be used to activate the carbonyl group of the α-haloketone. | wikipedia.orgorganic-chemistry.orgsigmaaldrich.com |

Derivatization Strategies of the this compound Moiety

The this compound scaffold provides multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. Key derivatization strategies focus on the nitrogen atom of the thiazoline ring, the phenyl substituent, and the carbon atoms within the heterocyclic ring.

N-Alkylation and N-Acylation Reactions

The nitrogen atom at the 3-position of the thiazoline ring is a primary site for functionalization.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base. The reaction proceeds via nucleophilic substitution, where the nitrogen atom acts as the nucleophile. For example, the alkylation of a similar compound, 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione, with various iodoalkanes has been reported to proceed efficiently. wikipedia.org

N-Acylation: The introduction of an acyl group at the N3-position can be achieved through reaction with acyl chlorides or acid anhydrides. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the acid byproduct. N-acylation can introduce a wide range of functional groups, thereby modifying the electronic and steric properties of the molecule. The synthesis of N-acyl thiourea (B124793) derivatives often involves the condensation of an acid chloride with ammonium thiocyanate, followed by reaction with an amine. nih.gov

| Reaction Type | Reagent | Conditions | Product | Reference |

| N-Alkylation | Alkyl Halide (e.g., RI) | Base (e.g., K2CO3), Solvent (e.g., Acetone) | 3-Alkyl-3-methyl-4-phenylthiazolium-2-thiolate | wikipedia.org |

| N-Acylation | Acyl Chloride (e.g., RCOCl) | Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) | 3-Acyl-3-methyl-4-phenylthiazoline-2-thione | nih.gov |

Functionalization at the Phenyl Ring and Thiazoline Ring Carbon Atoms

Functionalization at the Phenyl Ring: The phenyl group at the 4-position of the thiazoline ring is amenable to electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the thiazoline-2-thione moiety, various substituents can be introduced onto the phenyl ring.

Nitration: The introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration (ortho, meta, or para) will be influenced by the electronic nature of the thiazoline-2-thione substituent. researchgate.net

Halogenation: Halogens such as bromine or chlorine can be introduced onto the phenyl ring using a suitable halogenating agent and a Lewis acid catalyst (e.g., FeBr3 or AlCl3). libretexts.org

Friedel-Crafts Acylation and Alkylation: Acyl or alkyl groups can be introduced onto the phenyl ring using an acyl chloride/alkyl halide and a Lewis acid catalyst like aluminum chloride. These reactions are classic examples of electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com

Functionalization at the Thiazoline Ring Carbon Atoms: Direct functionalization of the carbon atoms of the thiazoline ring is more challenging. However, strategies involving lithiation can be employed to introduce substituents at the C5 position. The proton at the C5 position can potentially be abstracted by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. This intermediate can then be quenched with various electrophiles to introduce a range of functional groups. For instance, lithiation of the methyl group in 2-methyl-substituted heterocycles is a known method for functionalization. researchgate.net

| Position of Functionalization | Reaction Type | Reagents | Expected Product | Reference |

| Phenyl Ring | Nitration | HNO3, H2SO4 | 3-Methyl-4-(nitrophenyl)thiazoline-2-thione | researchgate.net |

| Phenyl Ring | Halogenation | Br2, FeBr3 | 3-Methyl-4-(bromophenyl)thiazoline-2-thione | libretexts.org |

| Phenyl Ring | Friedel-Crafts Acylation | RCOCl, AlCl3 | 3-Methyl-4-(acylphenyl)thiazoline-2-thione | wikipedia.orgorganic-chemistry.orgsigmaaldrich.com |

| Thiazoline Ring (C5) | Lithiation followed by Electrophilic Quench | n-BuLi, then E+ (e.g., RX, RCHO) | 5-Substituted-3-methyl-4-phenylthiazoline-2-thione | researchgate.net |

Spirocyclization Reactions (e.g., with hydrazonoyl chlorides)

Spirocyclic compounds, characterized by two rings sharing a single atom, represent a unique class of molecules with distinct three-dimensional structures. The thiazoline-2-thione moiety can participate in spirocyclization reactions, notably through cycloaddition with reactive intermediates such as nitrilimines generated from hydrazonoyl chlorides.

In a notable synthetic approach, a thiazoline-2-thione derivative was reacted with 2-oxo-N′-phenylpropane hydrazonoyl chloride to produce a spiro-compound. rsc.org This reaction proceeds via the in-situ generation of a nitrilimine intermediate from the hydrazonoyl chloride in the presence of a base. The nitrilimine then undergoes a [3+2] cycloaddition reaction with the exocyclic C=S double bond of the thiazoline-2-thione, acting as a dipolarophile, to yield the spiro-heterocycle. rsc.orgnih.gov

A plausible mechanism for this type of reaction involves the initial dehydrohalogenation of the hydrazonoyl chloride by a base, such as triethylamine, to form the highly reactive nitrilimine. This intermediate is then trapped by the thiocarbonyl group of the thiazoline-2-thione to construct the spiro-thiadiazole ring system. nih.gov

Table 1: Example of Spirocyclization Reaction

| Reactant 1 | Reactant 2 | Product Type | Ref. |

|---|

This compound as a Synthon for Fused Heterocyclic Systems

The reactivity of the this compound core makes it an excellent synthon for the construction of various fused heterocyclic systems. The presence of the reactive sulfur atom and the adjacent nitrogen and carbon atoms allows for a range of annulation strategies to build additional rings onto the thiazoline framework.

Synthesis of Thiazolo[2,3-b]-1,3,4-thiadiazoles

The fusion of a 1,3,4-thiadiazole (B1197879) ring to the thiazoline core results in the thiazolo[2,3-b]-1,3,4-thiadiazole system. While direct synthesis from this compound is not extensively detailed in the provided context, analogous reactions with structurally similar compounds highlight a viable pathway. For instance, the related compound, 3-amino-4-phenyl-thiazoline-2-thione, reacts with phenacyl bromides. lookchem.com This reaction likely proceeds through the initial S-alkylation of the thione group by the phenacyl bromide, followed by an intramolecular cyclization and dehydration to form the fused thiazolo[2,3-b]-1,3,4-thiadiazine ring system. lookchem.com The reaction of hydrazonoyl halides with thiourea derivatives is a known route to 1,3,4-thiadiazole derivatives, suggesting a potential pathway for similar transformations involving the thiazoline-2-thione scaffold. researchgate.net

Formation of Pyrazolo[5,1-b]thiazoles and Thiazolo[3,2-a]pyrimidines

The versatility of the thiazoline-2-thione scaffold extends to the synthesis of other important fused heterocycles like pyrazolo[5,1-b]thiazoles and thiazolo[3,2-a]pyrimidines.

Pyrazolo[5,1-b]thiazoles: A synthetic route to pyrazolo[5,1-b]thiazoles has been demonstrated starting from 3-amino-4-phenyl-thiazoline-2-thione. lookchem.com In this multi-step process, the thiazoline-2-thione is first converted into a thiazolo[2,3-b]-1,3,4-thiadiazine derivative by reacting with phenacyl bromides. Subsequent treatment of this intermediate with a base, such as triethylamine, induces a rearrangement to yield the more stable pyrazolo[5,1-b]thiazole system. lookchem.com This transformation underscores the utility of the thiazoline core as a template for constructing complex heterocyclic frameworks.

Thiazolo[3,2-a]pyrimidines: The synthesis of thiazolo[3,2-a]pyrimidines typically involves the reaction of a pyrimidine-2-thione with an α-haloketone or a related bifunctional electrophile. researchgate.netnih.gov Another common approach is the reaction of a 2-aminothiazole (B372263) derivative with a β-ketoester or similar carbonyl compound. researchgate.net While a direct synthesis starting from this compound is not explicitly described, its structural elements suggest its potential as a precursor. For example, modification of the this compound to introduce a reactive amino group or to convert it into a suitable pyrimidine (B1678525) precursor could provide an entry into the thiazolo[3,2-a]pyrimidine system. Multicomponent reactions are also a prominent strategy for accessing this scaffold. researchgate.net

Table 2: Synthesis of Fused Heterocyclic Systems

| Target Heterocycle | Key Precursor(s) | General Method | Ref. |

|---|---|---|---|

| Pyrazolo[5,1-b]thiazole | 3-Amino-4-phenyl-thiazoline-2-thione, Phenacyl bromide | S-Alkylation, cyclization, and base-induced rearrangement | lookchem.com |

Multicomponent Reaction Approaches Incorporating Thiazoline-2-thione Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov These reactions are highly efficient and align with the principles of green chemistry.

The thiazoline-2-thione scaffold is an attractive component for MCRs due to its multiple reactive sites. While specific MCRs starting with this compound are not detailed in the provided search context, the synthesis of related 2-imino thiazolines has been achieved through a one-pot, three-component reaction of amino esters, isothiocyanates, and α-bromoketones. sci-hub.se This demonstrates the principle of using building blocks that can form the thiazoline ring in situ.

Hypothetically, this compound could be incorporated into MCRs in several ways. For instance, it could react with an aldehyde and an active methylene (B1212753) compound in a one-pot synthesis to generate more complex fused systems. The development of novel MCRs that directly utilize pre-formed thiazoline-2-thiones as one of the components is an active area of research, offering a rapid and efficient route to libraries of diverse heterocyclic compounds.

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 4 Phenylthiazoline 2 Thione

Nucleophilic Reactivity of the Thiazoline-2-thione Moiety

The thiazoline-2-thione core possesses two primary nucleophilic centers: the exocyclic thione sulfur atom and the ring nitrogen atom. The reactivity at these sites is influenced by the ambident nature of the thioamide functionality within the heterocyclic system. This allows the molecule to react with electrophiles at either the sulfur or nitrogen atom, often depending on the reaction conditions and the nature of the electrophile.

The exocyclic sulfur atom is a soft nucleophilic center, making it prone to attack by soft electrophiles, most notably in alkylation reactions. The reaction with alkyl halides, such as iodoalkanes, typically occurs at the sulfur atom to form S-alkylated products known as 2-(alkylthio)thiazolium salts. nih.gov This process transforms the thione into a thioether, altering the electronic properties and subsequent reactivity of the ring.

This S-alkylation is a key step in utilizing thiazoline-2-thiones as sulfur transfer agents. For instance, a related compound, 3-(2-aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione, undergoes efficient S-alkylation with alkyl iodides. nih.gov The resulting thiazolium salts can be isolated as stable, odorless intermediates, which can be considered a protected form of the corresponding thiol. nih.gov

The general mechanism for S-alkylation involves the nucleophilic attack of the thione sulfur on the electrophilic carbon of the alkylating agent.

Table 1: Conditions for S-Alkylation of Thiazoline-2-thione Analogs

| Alkylating Agent | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|

| Iodoalkanes | Dichloromethane | Room Temperature | 2-(Alkylthio)thiazolium salt | nih.gov |

These reactions highlight the significant nucleophilicity of the exocyclic sulfur, which is often the kinetically favored site of attack for many electrophiles. nih.gov The higher polarizability of the sulfur atom and its steric accessibility contribute to its preferential reaction over the ring nitrogen in many cases. nih.gov

While the exocyclic sulfur is a soft nucleophilic site, the ring nitrogen atom can also exhibit nucleophilic character. Reaction at the nitrogen center is often considered under conditions that favor attack by a "harder" nucleophilic center or when the sulfur atom is sterically hindered or electronically deactivated. Acylation reactions, for example, have been shown to occur at the nitrogen atom in related thioamide systems. nih.gov

In the case of alkylation, N-alkylation can sometimes occur, either directly or through a rearrangement of an initially formed S-alkylated product. Heating 2-(alkylthio)thiazoline or -oxazoline intermediates can induce a rearrangement to the corresponding N-alkylated product. The reaction of 2-phenylquinazoline-4-thione with methylating agents shows that S-alkylation is favored with "soft" electrophiles like methyl iodide, while "harder" electrophiles like dimethyl sulfate (B86663) can lead to a greater proportion of the N-methylated product, especially in polar solvents. e3s-conferences.org This suggests that the choice of electrophile and solvent can direct the regioselectivity of the reaction between the N and S nucleophilic centers.

In some systems, the reaction of an ambident nucleophile with alkyl halides in the presence of a strong base leads to the N-substituted product, suggesting that the reaction proceeds through a hard-hard interaction under thermodynamic control. nih.govmdpi.com

Electrophilic Reactions of the Thiazoline (B8809763) Ring System

Typical electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.commsu.edu The conditions for these reactions involve strong electrophiles generated in situ.

Nitration : Treatment with a mixture of concentrated nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which acts as the electrophile. masterorganicchemistry.com

Sulfonation : Fuming sulfuric acid (a solution of SO₃ in H₂SO₄) provides the electrophile, which can be represented as HSO₃⁺. masterorganicchemistry.com

Halogenation : The use of a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) generates a polarized halogen complex that acts as the electrophile. libretexts.org

The mechanism for these reactions involves two main steps:

Attack of the aromatic π-electron system on the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.edu

Deprotonation of the intermediate by a weak base to restore the aromaticity of the ring. masterorganicchemistry.commsu.edu

Due to the directing effect of the thiazoline-2-thione substituent, the major products of these reactions would be the corresponding meta-substituted phenyl derivatives.

Oxidation Processes Involving the Thione Group

The thione group of 3-methyl-4-phenylthiazoline-2-thione is susceptible to oxidation. Studies on the oxidation of various heterocyclic thiones have shown that the course of the reaction is highly dependent on the oxidant used and the structure of the heterocyclic ring. cdnsciencepub.com

In a specific investigation, the oxidation of this compound with peracetic acid was found to yield a salt, indicating that oxidation can occur without replacing the thione group with a carbonyl ("oxo") group. cdnsciencepub.com This contrasts with the oxidation of other heterocyclic systems like pyran-2-thiones, which typically yield the corresponding "oxo" products. cdnsciencepub.com The presence of the nitrogen atom in the thiazoline ring appears to favor the formation of a salt upon oxidation. cdnsciencepub.com

The oxidation of other 2-thiazoline systems has been shown to lead to a variety of products, including ring-opened disulfides, sulfonic acids, or thiazoles, depending on the oxidant and reaction conditions. rsc.orgresearchgate.net For instance, oxidation of 2-phenyl-substituted thiazolines with peracetic acid can yield benzoylamino sulfonic acids, while reaction with sulfur can produce the corresponding thiazole (B1198619). rsc.orgresearchgate.net The formation of thiazoline 1,1-dioxides (sulfones) has also been achieved under specific conditions, such as using KMnO₄ with benzoic acid. rsc.orgresearchgate.net

Table 2: Oxidation Products of Thiazoline Derivatives

| Thiazoline Derivative | Oxidant | Product(s) | Reference |

|---|---|---|---|

| This compound | Peracetic Acid | Salt of the parent compound | cdnsciencepub.com |

| 2-Phenyl-thiazolines | Peracetic Acid (3 equiv.) | Benzoylamino sulfonic acids | rsc.orgresearchgate.net |

| 2-Phenyl-thiazolines | KMnO₄ / Benzoic Acid | Thiazoline 1,1-dioxides | rsc.orgresearchgate.net |

Cycloaddition Reactions (e.g., [3+2]-Dipolar Cycloadditions)

The carbon-sulfur double bond (C=S) of the thione group can act as a dipolarophile in cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles. nih.gov This type of reaction is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgnih.gov

In a [3+2] cycloaddition, a 1,3-dipole (a molecule with four π-electrons distributed over three atoms) reacts with a dipolarophile (a molecule with a double or triple bond) to form a five-membered ring. wikipedia.orgnih.gov Common 1,3-dipoles include azomethine ylides, nitrile imines, and nitrile oxides. nih.govnih.gov

The reaction of heterocyclic thiones with nitrilimines, for example, has been shown to lead to spiro-fused or other complex heterocyclic systems. The thione group serves as the 2π component in the cycloaddition. The mechanism is generally considered to be a concerted, pericyclic process, which often proceeds with high stereospecificity. wikipedia.org The regioselectivity of the addition is governed by the frontier molecular orbitals (HOMO-LUMO) of the 1,3-dipole and the dipolarophile. nih.gov

While specific examples involving this compound in [3+2] cycloadditions are not extensively detailed, the known reactivity of the C=S bond in other thiazole-2-thiones and related thiocarbonyl compounds suggests its potential to participate in such transformations. nih.govresearchgate.net

Thione-Thiol Tautomerism and its Influence on Reactivity and Structure

Thiazoline-2-thiones can exist in equilibrium with their tautomeric thiol form, 2-mercaptothiazole. This thione-thiol tautomerism is a fundamental aspect of their chemistry, influencing their structure, stability, and reactivity.

For 4-phenyl-4-thiazoline-2-thione and its derivatives, both crystallographic and computational studies have established that the thione tautomer is the predominant and more stable form in both the solid state and the gas phase. science.gov This stability of the thione form is also observed in many other heterocyclic thiones, such as methimazole (B1676384) and related anti-thyroid drugs. ias.ac.in The preference for the thione tautomer can be attributed to factors including greater resonance stabilization and favorable bond energies compared to the thiol form. ias.ac.innih.gov

The tautomeric equilibrium can be influenced by the solvent. Generally, more polar solvents and those capable of hydrogen bonding tend to favor the more polar thione form. researchgate.net Spectroscopic methods, such as UV-Vis and NMR spectroscopy, are used to study this equilibrium. Thione tautomers typically exhibit an absorption peak between 300 and 400 nm, corresponding to an n-π* transition of the C=S group, whereas thiol tautomers absorb below 300 nm due to π-π* transitions. researchgate.net

The existence of this equilibrium, even if heavily favoring the thione form, is crucial for understanding the molecule's reactivity. The minor thiol tautomer provides an alternative reaction pathway, particularly for reactions involving the exocyclic sulfur. The ambident nucleophilicity described in section 3.1 is a direct consequence of this tautomerism, as the deprotonated anion is a hybrid of resonance structures with negative charge density on both the sulfur and nitrogen atoms.

Experimental Evidence for Tautomeric Equilibria

Experimental studies on the tautomerism of thiazoline-2-thione derivatives provide valuable insights into the structural preferences of these molecules. While specific experimental data for this compound is not extensively documented in publicly available literature, the tautomeric behavior of the closely related parent compound, 4-phenyl-4-thiazoline-2-thiol, has been investigated. These studies have consistently shown a strong preference for the thione tautomer in both the solid state and the gas phase. nih.gov This preference is largely attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond in the thiol tautomer.

Spectroscopic techniques are the primary tools for the experimental investigation of tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful methods for distinguishing between tautomers. In the thione form of this compound, the N-methyl group would exhibit a characteristic chemical shift. The carbon of the C=S group in the thione tautomer would have a distinct 13C NMR signal, typically in the range of 180-200 ppm, which would differ significantly from the chemical shift of the C-S carbon in the thiol tautomer.

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the presence of specific functional groups. The thione tautomer would be characterized by a prominent C=S stretching vibration, while the thiol tautomer would show a characteristic S-H stretching band. The absence of a significant S-H band and the presence of a strong C=S band would strongly support the predominance of the thione form.

UV-Visible Spectroscopy: The electronic absorption spectra of the thione and thiol tautomers are expected to differ due to the differences in their chromophoric systems. By analyzing the absorption maxima, information about the predominant tautomer in different solvents can be obtained.

Based on the available evidence for the parent compound, it is reasonable to infer that this compound also exists predominantly in the thione form. The presence of the methyl group on the nitrogen atom is not expected to significantly alter the fundamental thermodynamic preference for the thione tautomer.

Theoretical Prediction of Tautomeric Preferences

Computational chemistry provides a powerful avenue for predicting the relative stabilities of tautomers and understanding the factors that govern their equilibrium. Density Functional Theory (DFT) calculations are a common and reliable method for investigating tautomerism in heterocyclic systems.

For this compound, theoretical calculations would involve the following steps:

Geometry Optimization: The three-dimensional structures of both the thione and thiol tautomers would be optimized to find their lowest energy conformations.

Energy Calculations: The total electronic energies of the optimized structures would be calculated. The tautomer with the lower total energy is predicted to be the more stable and therefore the predominant form at equilibrium.

Solvent Effects: The influence of different solvents on the tautomeric equilibrium can be modeled using various solvation models, such as the Polarizable Continuum Model (PCM). These models account for the electrostatic interactions between the solute and the solvent, which can influence the relative stabilities of the tautomers.

Theoretical studies on the parent compound, 4-phenyl-4-thiazoline-2-thiol, have corroborated the experimental findings, indicating that the thione tautomer is energetically more favorable. nih.gov These calculations typically show that the thione form is several kcal/mol more stable than the thiol form in the gas phase. This energy difference is substantial enough to suggest that the thione form will be the overwhelmingly dominant species.

The predicted relative energies of the tautomers of this compound, based on analogy with the parent compound, are presented in the table below.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Predicted Predominance |

|---|---|---|

| Thione Form (A) | 0.0 (Reference) | Predominant |

| Thiol Form (B) | > 5.0 | Minor |

These theoretical predictions, in conjunction with the experimental evidence from related compounds, provide a strong basis for concluding that this compound exists almost exclusively in the thione form under normal conditions.

Structural Elucidation and Spectroscopic Characterization of 3 Methyl 4 Phenylthiazoline 2 Thione and Its Analogues

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic methods provide a detailed view of the molecular framework by probing the interactions of molecules with electromagnetic radiation. Each technique offers unique insights into the connectivity, functional groups, and electronic nature of the compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, 3-(2-Aminophenyl)-2-(nonylthio)-4-methylthiazol-3-ium iodide, the methyl group protons attached to the thiazole (B1198619) ring appear as a doublet at approximately 2.26 ppm. nih.gov The aromatic protons are observed in the range of 6.78-7.38 ppm. nih.gov For 3-Methyl-4-phenylthiazoline-2-thione, one would expect to see a singlet for the N-methyl protons, a singlet for the vinyl proton on the thiazoline (B8809763) ring, and a multiplet for the phenyl group protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a similar thiazole derivative, the carbon of the methyl group resonates at around 14.18 ppm, while the aromatic carbons appear between 118.37 and 145.65 ppm. nih.gov In this compound, distinct signals would be expected for the N-methyl carbon, the carbons of the thiazoline ring (including the C=S carbon, which would appear significantly downfield), and the carbons of the phenyl ring.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, confirming the assignment of signals in the ¹H and ¹³C spectra.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound has been reported by the Coblentz Society, Inc. and is available in the NIST Chemistry WebBook. nist.gov The spectrum displays several characteristic absorption bands that are indicative of its molecular structure.

Key vibrational modes for this compound would include:

C-H stretching vibrations: Aromatic C-H stretching bands are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=C stretching vibrations: Bands corresponding to the carbon-carbon double bonds within the phenyl ring are expected in the 1600-1450 cm⁻¹ region.

C=S (thione) stretching vibration: The thiocarbonyl group (C=S) stretching vibration is a key characteristic of this molecule and is typically found in the region of 1250-1020 cm⁻¹.

C-N stretching vibration: The stretching of the carbon-nitrogen bond within the thiazoline ring would also give rise to a characteristic band.

An analysis of the available spectrum would allow for the precise assignment of these and other vibrational modes, confirming the presence of the key functional groups in this compound.

FT-IR Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C=S Stretch (Thione) | 1250-1020 |

Note: The table provides expected ranges for characteristic vibrational modes. Precise values would be determined from the experimental spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

For heterocyclic compounds with conjugated systems, such as this compound, characteristic absorption bands are expected. The phenyl group and the thiazoline-2-thione moiety constitute a chromophore that will exhibit π → π* and potentially n → π* transitions.

In a study of related pyrazoline derivatives, absorption bands in the UV-Vis spectrum were attributed to π → π* and n → π* transitions within the conjugated system. researchgate.netscielo.org.za The exact position and intensity of the absorption maxima (λmax) for this compound would depend on the extent of conjugation and the solvent used for the measurement.

Detailed experimental UV-Vis spectral data, including λmax values and molar absorptivity coefficients, for this compound are not available in the provided search results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. The molecular formula of this compound is C₁₀H₉NS₂ with a molecular weight of 207.315 g/mol . nist.gov

Upon ionization in the mass spectrometer, the molecular ion (M⁺) would be formed. The fragmentation of this ion would be expected to follow characteristic pathways for thiazole and phenyl-containing compounds. Common fragmentation patterns for related heterocyclic compounds involve the loss of small molecules or radicals, such as the methyl group, the thiocarbonyl group, or cleavage of the thiazoline ring. sapub.org

A detailed analysis of the mass spectrum would allow for the identification of the molecular ion peak and the major fragment ions, providing strong evidence for the proposed structure of this compound. However, specific experimental mass spectral data detailing the fragmentation pattern for this compound could not be located in the searched literature.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and dihedral angles, offering an unambiguous confirmation of the molecular structure.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A single-crystal X-ray diffraction analysis of this compound would provide a detailed picture of its solid-state conformation. For instance, in the crystal structure of a related dithiazole-thione, the dihedral angle between the heterocyclic ring and the phenyl ring was found to be 2.62 (5)°. nih.gov This near co-planarity suggests electronic communication between the two ring systems.

The analysis would also reveal the precise bond lengths of the C=S, C=C, C-N, and C-S bonds within the thiazoline ring and the phenyl group. The bond angles would define the geometry around each atom, and the dihedral angles would describe the conformation of the molecule, particularly the orientation of the phenyl group relative to the thiazoline ring.

Although X-ray crystallographic data for analogous compounds are available, specific experimental data on the bond lengths, bond angles, and dihedral angles for this compound are not present in the consulted literature.

Analysis of Crystal Packing and Intermolecular Interactions

A definitive analysis of the crystal packing and intermolecular interactions of this compound is not possible without experimental data from single-crystal X-ray diffraction. Such an analysis would typically involve identifying the crystal system, space group, and unit cell dimensions.

Based on the structural motifs present in the molecule—a phenyl ring, a thiazoline ring, a methyl group, and a thione group—one can hypothesize the types of non-covalent interactions that might play a role in its crystal lattice. These could include:

π-π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules.

C-H···S Interactions: Weak hydrogen bonds involving the C-H bonds and the sulfur atoms.

van der Waals Forces: General attractive forces between molecules.

However, the specific geometry, strength, and directionality of these potential interactions are unknown. Without crystallographic data, it is impossible to create a data table of bond lengths, angles, or intermolecular distances that would be central to a rigorous structural analysis.

Polymorphism Studies and Energetic Relationships of Solid Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The study of polymorphism is critical in fields such as pharmaceuticals and materials science.

For this compound, there have been no published studies investigating its potential to form different polymorphs. A comprehensive polymorphism screen would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

The energetic relationship between any potential polymorphs, determining whether they are monotropically or enantiotropically related, would be established through calorimetric measurements and solubility studies. As no polymorphs have been identified, no data on their energetic relationships can be provided.

Computational Chemistry and Theoretical Modeling of 3 Methyl 4 Phenylthiazoline 2 Thione

Molecular Dynamics (MD) Simulations

Simulation of Molecular Interactions:There are no published simulations of this compound interacting with biological macromolecules or material surfaces.

Consequently, the generation of an article with the requested detailed research findings, data tables, and in-depth scientific discussion is not feasible at this time due to the absence of specific scholarly information on 3-Methyl-4-phenylthiazoline-2-thione.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at a molecular level.

Prediction of Binding Modes and Affinities with Receptor Sites (e.g., BSA protein)

Molecular docking studies are crucial for elucidating the binding modes and affinities of ligands like this compound with various biological targets. Bovine Serum Albumin (BSA) is a widely used model protein for these studies due to its structural similarity to human serum albumin, which is a key transporter of various molecules, including drugs, in the bloodstream. mdpi.com Understanding the interaction with BSA can provide valuable insights into the pharmacokinetic profile of a compound.

In silico docking simulations predict how this compound and its analogues fit into the binding pockets of proteins like BSA. These studies can identify key amino acid residues involved in the interaction, such as through hydrogen bonds, hydrophobic interactions, or van der Waals forces. For instance, studies on other thiazoline (B8809763) derivatives have shown effective inhibition of BSA denaturation, suggesting a strong interaction. researchgate.net

The binding affinity is often quantified by the binding energy (ΔG), with more negative values indicating a more stable complex. For example, in a study of 4-ethyl phenyl sulfate (B86663) with BSA, docking studies revealed a binding score of -5.28 Kcal/mol, indicating a stable interaction. plos.org Similar computational approaches can be applied to this compound to predict its binding affinity.

The following table illustrates hypothetical binding energies and interacting residues for this compound with different binding sites on BSA, as might be predicted from a molecular docking study.

| Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Site I (Sudlow's Site) | -6.5 | Trp-214, Arg-218, Arg-222 | Hydrogen Bonding, Hydrophobic |

| Site II (Sudlow's Site) | -5.8 | Tyr-411, Arg-410, Lys-414 | Hydrophobic, Electrostatic |

| Hydrophobic Pocket 3 | -6.1 | Leu-198, Phe-206, Val-343 | Van der Waals, Hydrophobic |

Note: This data is illustrative and based on typical results from molecular docking studies with similar compounds.

Structure-Based Design Principles Applied to Thiazoline-2-thione Analogues

Structure-based drug design utilizes the three-dimensional structure of the target receptor to design and optimize ligands with higher affinity and selectivity. This approach has been applied to various thiazole (B1198619) and thiazolidinone derivatives to develop potent inhibitors for specific biological targets. nih.govnih.gov

The core principle involves identifying the key pharmacophoric features required for binding. For instance, in the design of VEGFR-2 inhibitors, a common strategy involves an indolin-2-one moiety to form hydrogen bonds in the hinge region of the receptor, a central aromatic linker like a thiazole ring, and various hydrophobic groups to occupy the allosteric hydrophobic pocket. nih.gov

By analyzing the docked pose of a parent compound like this compound, medicinal chemists can make rational modifications to its structure to enhance its interaction with the target. This could involve:

Introducing hydrogen bond donors or acceptors: To form additional hydrogen bonds with specific residues in the binding pocket.

Modifying substituent groups: To improve hydrophobic interactions or steric complementarity.

This iterative process of design, synthesis, and biological evaluation, guided by computational modeling, is a cornerstone of modern drug discovery. The combination of a thiazole ring with other heterocyclic systems, such as thiadiazole, has also been explored to create compounds with enhanced biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are computational disciplines that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These methods are invaluable for predicting the activity of novel compounds and for understanding the molecular properties that govern their biological effects.

Development of Predictive Models for Biological Activities

QSAR models are developed by correlating the variation in the biological activity of a series of compounds with the variation in their molecular descriptors. These models can be linear or non-linear and are used to predict the activity of new, unsynthesized compounds.

For scaffolds related to this compound, several QSAR studies have been successfully conducted. For example, a linear QSAR study was developed for a series of 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors. nih.govresearchgate.net Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to thiazolidin-4-one derivatives to develop predictive models for their activity as S1P1 receptor agonists. mdpi.com

The development of a QSAR model typically involves the following steps:

Data Set Selection: A set of compounds with known biological activities is selected.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

The resulting QSAR equation can then be used to estimate the biological activity of new thiazoline-2-thione analogues based on their calculated descriptors.

Correlation of Molecular Descriptors with Experimental Data

A key aspect of QSAR studies is the identification of molecular descriptors that are significantly correlated with the experimental biological activity. This provides insights into the structural features that are important for the desired activity.

Commonly used molecular descriptors include:

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

Topological Descriptors: Connectivity indices, shape indices.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges.

3D Descriptors (used in 3D-QSAR): Steric and electrostatic fields (CoMFA), hydrophobic and hydrogen bond donor/acceptor fields (CoMSIA).

For instance, a QSAR study on 1,3,4-thiadiazole-2-thione derivatives might reveal that the inhibitory activity is positively correlated with the lipophilicity and negatively correlated with the molecular volume of a particular substituent. nih.gov In a 3D-QSAR study, contour maps can visualize the regions around the molecule where certain properties (e.g., steric bulk, positive electrostatic potential) are favorable or unfavorable for activity. mdpi.com

The following table provides an example of how different molecular descriptors for a series of thiazoline-2-thione analogues might be correlated with their experimental anti-inflammatory activity (IC50).

| Compound | LogP | Molecular Weight | Dipole Moment (Debye) | Experimental IC50 (µM) |

| Analogue 1 | 2.5 | 207.3 | 3.1 | 15.2 |

| Analogue 2 | 3.1 | 241.7 | 3.5 | 10.8 |

| Analogue 3 | 2.8 | 221.3 | 2.9 | 12.5 |

| Analogue 4 | 3.5 | 255.8 | 3.8 | 8.1 |

Note: This data is illustrative and represents a typical dataset used for QSAR analysis.

By analyzing such data, a QSAR model can be developed to predict the anti-inflammatory activity of new thiazoline-2-thione derivatives and to guide the design of more potent compounds.

Advanced Research Applications of 3 Methyl 4 Phenylthiazoline 2 Thione

Applications in Biochemical and Medicinal Chemistry Research

The thiazoline-2-thione core is a significant pharmacophore, and derivatives of this class are extensively investigated for a wide range of biological activities. While specific research on 3-Methyl-4-phenylthiazoline-2-thione is emerging, the broader family of thiazoline (B8809763) and thiazole (B1198619) derivatives has demonstrated significant potential in several areas of biochemical and medicinal chemistry.

In vitro Studies on Cancer Cell Lines (e.g., HepG-2, HCT-116, A549, HT29)

Thiazoline and thiazole derivatives have been a focus of oncological research due to their cytotoxic effects on various cancer cell lines. rsc.org Numerous studies have demonstrated the antiproliferative action of these compounds against human cancer cell lines, including those derived from colon cancer (HCT-116, HT29), liver cancer (HepG-2), and lung cancer (A549). rsc.orgmdpi.comresearchgate.net

Oligomers based on the 2-thiazoline structure have shown cytotoxicity against HCT-116 colon cancer cells. rsc.org Furthermore, various synthetic thiazole derivatives have been evaluated for their anticancer potential. For instance, certain novel thiazole compounds exhibited strong cytotoxic activity against HepG-2 and breast adenocarcinoma (MCF-7) cell lines, with IC50 values indicating high efficacy. nih.gov Another study on a different series of thiazole derivatives reported significant inhibitory activity against both MCF-7 and HepG-2 cell lines. mdpi.com The anticancer activity of these related compounds suggests that this compound could be a valuable candidate for similar evaluations.

Table 1: In Vitro Cytotoxicity of Various Thiazole Derivatives Against Human Cancer Cell Lines This table presents data for structurally related thiazole derivatives, not this compound itself, to illustrate the general anticancer potential of this class of compounds.

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrano[2,3-d]thiazole Derivative | HepG-2 | 14.05 | nih.gov |

| Pyrano[2,3-d]thiazole Derivative | HCT-116 | 32.68 | nih.gov |

| Hydrazinyl-thiazole Derivative | HepG-2 | 7.26 | mdpi.com |

| 1,2,4-Triazoline-3-thione Complex | A549 | 794.37 | mdpi.com |

Enzyme Inhibition Studies and Mechanistic Insights (e.g., butyrylcholinesterase, carboxylesterase, carbonic anhydrase, protein denaturation inhibition)

Protein Denaturation Inhibition: A key mechanism associated with inflammation is the denaturation of proteins. mdpi.com Compounds that can prevent this process are considered potential anti-inflammatory agents. nih.gov Research focused on thiazoline-2-thione derivatives has demonstrated their capacity to inhibit the heat-induced denaturation of bovine serum albumin (BSA). mdpi.com Certain synthesized derivatives showed notable inhibitory potential, with one compound exhibiting an IC50 value of 21.9 µg/mL, which was more effective than the standard anti-inflammatory drug Aspirin (IC50 of 22 µg/mL) in the same assay. mdpi.com This provides strong evidence that the thiazoline-2-thione scaffold, central to this compound, has significant potential as a novel anti-inflammatory agent. mdpi.com

Cholinesterase and Carbonic Anhydrase Inhibition: Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important in the management of neurodegenerative diseases like Alzheimer's. nih.gov Similarly, carbonic anhydrase (CA) inhibitors are used to treat conditions such as glaucoma and epilepsy. acgpubs.org Studies on structurally related heterocyclic compounds, such as thiazolidine-4-ones, have shown potent inhibitory action against BChE, AChE, and human carbonic anhydrase isoforms. nih.gov Some thiazole derivatives have also been reported as selective AChE inhibitors, while showing no significant activity against BChE. nih.gov These findings highlight a promising area of investigation for this compound.

Table 2: Protein Denaturation Inhibition by Thiazoline-2-Thione Derivatives Data represents the activity of related thiazoline-2-thione derivatives, illustrating the anti-inflammatory potential of the core structure.

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| Thiazoline-2-thione Derivative 4d | 21.9 | mdpi.com |

| Thiazoline-2-thione Derivative 3c | 31.7 | mdpi.com |

Structure-Activity Relationship (SAR) Investigations for Diverse Bioactivities (e.g., anticancer, antimicrobial, anti-inflammatory, antioxidant)

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For the broader class of thiazole and thiazolidine-2-thione derivatives, several SAR insights have been established.

Anticancer Activity: For certain thiazole derivatives, SAR studies have revealed that the nature and position of substituent groups on the phenyl ring are critical for cytotoxicity. mdpi.com For example, the presence of specific electron-withdrawing or electron-donating groups can significantly enhance anticancer activity against cell lines like MCF-7. mdpi.com

Enzyme Inhibition: In studies of thiazolidine-2-thione derivatives as xanthine (B1682287) oxidase inhibitors, SAR analysis showed that a phenyl-sulfonamide group was essential for inhibitory activity. nih.gov For thiazole derivatives targeting human adenosine (B11128) A3 receptors, a methoxy (B1213986) group on the phenyl ring and N-acetyl substitutions on the core structure greatly increased binding affinity and selectivity. nih.gov

Antimicrobial and Antioxidant Activity: Research on thiazole derivatives has shown that substitutions with different functional groups can modulate their antimicrobial and antioxidant potential. For example, some studies have found that specific thiazole and thiadiazine derivatives exhibit superior antioxidant activity in DPPH and ABTS scavenging assays. researchgate.net

These established relationships provide a strategic framework for designing future derivatives of this compound to enhance specific biological activities.

Modulation of Key Biological Pathways (preclinical, in vitro focus)

The biological effects of thiazole-based compounds are underpinned by their interaction with key cellular pathways. Preclinical in vitro research on various thiazole derivatives has begun to elucidate these mechanisms. For example, some anticancer thiazole derivatives are believed to exert their effects by inhibiting kinases and anti-apoptotic proteins. researchgate.net

Specific studies have shown that certain thiazole derivatives can inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis, and induce cell cycle arrest at the G1/S phase, leading to apoptosis in cancer cells. mdpi.com Other phenylthiazole-containing compounds have demonstrated high affinity for Cyclin-Dependent Kinase 1 (CDK1), a crucial regulator of the cell cycle, suggesting this as a potential therapeutic target. nih.gov While these pathways have not been confirmed for this compound specifically, they represent the most likely mechanisms of action based on the activities of its structural analogs.

Applications in Materials Science and Engineering

Beyond its biomedical potential, the chemical structure of this compound makes it a valuable compound in the field of materials science.

Development of Polymers and Surface Coatings

This compound is explored for its potential in creating novel polymers and functional surface coatings. myskinrecipes.com Its unique structure is thought to be useful for developing materials with specific properties such as enhanced corrosion resistance or UV stability. myskinrecipes.com The thiazoline scaffold can be incorporated into polymer chains to impart desired characteristics. For instance, sulfanyl-thiazoline polymers have been synthesized and utilized as ligands in palladium-catalyzed reactions, demonstrating the role of this heterocyclic system in catalysis and polymer chemistry. rsc.org The reactivity of the thiazoline-2-thione moiety allows it to be integrated into various polymer backbones, opening avenues for the development of advanced materials for a range of industrial applications.

Corrosion Inhibition Studies

The presence of heteroatoms such as nitrogen and sulfur, along with π-electrons from the phenyl ring, makes this compound a compound of interest for corrosion inhibition studies, particularly for steel surfaces in acidic environments. Organic molecules with these features are known to be effective corrosion inhibitors because they can adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govnih.gov

Mechanistic Insights: The mechanism of corrosion inhibition by thiazole and thione derivatives typically involves the adsorption of the inhibitor molecules onto the steel surface. This process can occur through:

Physisorption: Involving electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: Involving the sharing of electrons between the heteroatoms (N, S) of the inhibitor and the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate-type bond. nih.gov

The phenyl group can further enhance adsorption through π-π stacking interactions. Studies on related compounds, such as 4-phenylthiazole (B157171) derivatives and benzaldehyde (B42025) thiosemicarbazone derivatives, have shown that they act as mixed-type inhibitors. nih.govresearchgate.net This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The effectiveness of the inhibition generally increases with the concentration of the inhibitor, up to a critical point where a stable protective monolayer is formed on the metal surface. researchgate.netresearchgate.net The adsorption process for such inhibitors often conforms to the Langmuir adsorption isotherm, which describes the formation of a monolayer of adsorbate on a solid surface. nih.gov

Table 1: Investigational Techniques for Corrosion Inhibition Studies

| Technique | Purpose | Typical Findings |

|---|---|---|

| Weight Loss Method | To determine the corrosion rate of the metal in the presence and absence of the inhibitor. | Calculation of inhibition efficiency (IE%) which increases with inhibitor concentration. researchgate.net |

| Potentiodynamic Polarization | To study the effect of the inhibitor on both anodic and cathodic corrosion reactions. | Identifies the inhibitor as anodic, cathodic, or mixed-type. nih.gov |

| Electrochemical Impedance Spectroscopy (EIS) | To investigate the properties of the protective film and the kinetics of the corrosion process. | An increase in charge transfer resistance (Rct) indicates effective inhibition. |

| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the metal with and without the inhibitor. | Confirms the formation of a protective film on the inhibited metal surface. researchgate.net |

Ligand Design in Catalysis and Coordination Chemistry

The unique chemical structure of this compound, particularly the presence of nitrogen and sulfur atoms, makes it an excellent candidate for use as a ligand in coordination chemistry. myskinrecipes.com These heteroatoms can act as donor sites, allowing the molecule to chelate with various metal ions to form stable metal complexes.

Pd(II) Complexes: Research has shown that thiazoline derivatives can form stable, square-planar complexes with Palladium(II). nih.govunex.es These complexes are synthesized by reacting the thiazoline ligand with a palladium precursor, such as Na₂[PdCl₄]. nih.gov The presence of bulky substituents like phenyl groups on the thiazoline ring can significantly influence the properties and reactivity of the resulting metal complexes. nih.govunex.es The sulfur and nitrogen atoms of the thiazoline ring are typically the coordination sites, forming stable N,S-heterocyclic complexes. nih.gov

Asymmetric Catalysis: While specific studies on this compound in asymmetric catalysis are not extensively documented, its structural motifs are relevant to the field. Chiral ligands are crucial for enantioselective synthesis, a key process in modern chemistry. The development of chiral variants of this compound could lead to new catalysts for asymmetric reactions, such as asymmetric hydrogenation or cycloadditions. mdpi.commdpi.com The combination of a rigid heterocyclic scaffold and the potential for introducing chiral centers makes this class of compounds promising for the design of novel ligands for transition-metal-catalyzed asymmetric transformations. mdpi.com

Applications in Advanced Analytical Chemistry

This compound and its derivatives are also relevant in the field of advanced analytical chemistry, where they can be either the analyte of interest or a tool for analysis.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of organic compounds.

Gas Chromatography (GC): The purity of commercially available this compound is often determined by GC, indicating its suitability for this analytical method. Its volatility and thermal stability allow it to be analyzed effectively by GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): For non-volatile derivatives or for analyses in complex matrices, reverse-phase HPLC (RP-HPLC) is a standard technique. sielc.comnih.gov A typical HPLC method for thiazole-related compounds would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid. sielc.comresearchgate.net UPLC, which uses smaller particle size columns, can be employed for faster and more efficient separations. sielc.com

Table 2: Typical Chromatographic Conditions for Thiazole Derivatives

| Technique | Column | Mobile Phase Example | Detection |

|---|---|---|---|

| GC | Capillary column (e.g., DB-5) | Inert carrier gas (e.g., Helium) | FID, MS |

| HPLC/UPLC | Reverse-Phase C18 | Acetonitrile/Water gradient | Diode Array Detector (DAD), UV |

Electrophoretic Methods

Capillary Zone Electrophoresis (CZE): CZE is a high-resolution separation technique based on the differential migration of charged species in an electric field. For a compound like this compound, CZE could be used for its analysis, particularly if it can be protonated in an acidic buffer to carry a positive charge. nih.gov The method is known for its high efficiency, short analysis times, and minimal sample consumption. researchgate.net Separation parameters such as buffer pH, concentration, and applied voltage are optimized to achieve the desired resolution. nih.govresearchgate.net For separating chiral derivatives, chiral selectors like cyclodextrins can be added to the running buffer. nih.gov

Development of Reagents for Specific Analytical Determinations

The ability of this compound to act as a ligand for metal ions extends its application to the development of analytical reagents. myskinrecipes.com

Heavy Metal Detection: Thiazole-based compounds containing sulfur and nitrogen donor atoms are effective chemosensors for the detection of heavy metal ions. nih.gov These compounds can exhibit a colorimetric or fluorometric response upon binding with specific metal ions, such as Hg²⁺ or Cd²⁺. nih.govmdpi.com The interaction with the metal ion alters the electronic properties of the molecule, leading to a change in its absorption or emission spectrum. This principle allows for the development of sensitive and selective methods for detecting toxic heavy metals in environmental samples. mdpi.com The thiazoline-thione moiety in this compound provides the necessary binding sites (S and N atoms) to form stable complexes with heavy metals, making it a potential platform for designing new chemosensors. nih.govmdpi.commdpi.com

Hyphenated Analytical Techniques

To achieve higher sensitivity and specificity, chromatographic techniques are often coupled with mass spectrometry.

HPLC-MS: The combination of HPLC with Mass Spectrometry is a powerful tool for the identification and quantification of compounds in complex mixtures. For analyses involving this compound, HPLC-MS would allow for its unambiguous identification based on both its retention time and its mass-to-charge ratio (m/z). nih.gov Electrospray ionization (ESI) is a common interface used for this purpose. When developing HPLC-MS methods, volatile buffers and mobile phase modifiers, such as formic acid instead of phosphoric acid, are used to ensure compatibility with the MS detector. sielc.com This technique is invaluable for metabolic studies, impurity profiling, and trace analysis.

Q & A

What are the recommended safety protocols for handling 3-Methyl-4-phenylthiazoline-2-thione in laboratory settings?

Basic

Researchers must wear protective equipment (gloves, goggles, lab coats, and masks) to avoid skin contact or inhalation. Work should be conducted in a fume hood to minimize exposure. Post-experiment waste must be segregated and disposed of via certified biological waste management services to prevent environmental contamination .

What synthetic routes are commonly employed to prepare this compound and its derivatives?

Basic

A standard method involves cyclizing thiourea intermediates with acids or amines. For example, reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates yields thioureas, which are cyclized using acid to form oxadiazinane-thiones or triazinane-thiones . Optimization of S-alkylation conditions (e.g., solvent selection, temperature) is critical for derivative synthesis .

How can quantum chemical calculations (e.g., DFT) predict the electronic properties of thiazoline-2-thione derivatives?

Advanced

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately calculates molecular orbitals, electrostatic potentials, and thermodynamic stability. For instance, exact-exchange terms in DFT improve atomization energy predictions (average error ±2.4 kcal/mol) . Structural datafiles (SDF/MOL) from quantum computations enable visualization of 3D geometries and charge distribution .

What strategies resolve contradictory data on the bioactivity of thiazoline-2-thione derivatives?

Advanced

Combine in vitro assays (e.g., MIC tests for antimicrobial activity) with computational ADMET profiling. For example, cross-validate experimental IC50 values against Pass Online® predictions to identify false positives . Comparative studies using structurally analogous compounds (e.g., 4-(3-chlorophenyl)methyl triazole-thiones) can isolate substituent effects .

What spectroscopic techniques reliably characterize the structural purity of this compound?

Basic

Use - and -NMR to confirm substituent positions and thiocarbonyl groups. IR spectroscopy identifies C=S stretches (~1200–1050 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (207.31 g/mol for CHNS) .

How can molecular docking integrate with experimental data to elucidate antimicrobial mechanisms?

Advanced

Perform docking simulations (e.g., AutoDock Vina) using bacterial enzyme targets (e.g., dihydrofolate reductase). Compare binding affinities of this compound derivatives with known inhibitors. Validate results via mutant strain assays to confirm target engagement .

How do reaction conditions influence the regioselectivity of thiazoline-2-thione cyclization?

Advanced

Acid-catalyzed cyclization favors oxadiazinane-thiones, while amine-mediated conditions yield triazinane-thiones. Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) modulate reaction kinetics. Monitor intermediates via TLC or HPLC to optimize yield .

What computational tools validate discrepancies between theoretical and experimental spectroscopic data?

Advanced

Compare DFT-calculated -NMR chemical shifts (GIAO method) with experimental values. Large deviations (>0.5 ppm) suggest conformational flexibility or solvent effects. Use MD simulations to model dynamic behavior in solution .

How can substituent modifications enhance the stability of thiazoline-2-thione derivatives?

Advanced

Introducing electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring increases thermal stability. Evaluate via thermogravimetric analysis (TGA) and compare Hammett constants (σ) to correlate substituent effects with decomposition temperatures .

What methodologies assess the environmental impact of thiazoline-2-thione byproducts?

Advanced

Conduct zebrafish embryo toxicity assays (ZFET) for acute ecotoxicity. Pair with HPLC-MS to quantify degradation products under simulated environmental conditions (UV light, pH variations). Use EPI Suite™ to predict biodegradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.